molecular formula C20H15NO B15216485 9-(4-Methylphenoxy)acridine CAS No. 51501-80-5

9-(4-Methylphenoxy)acridine

Cat. No.: B15216485
CAS No.: 51501-80-5
M. Wt: 285.3 g/mol
InChI Key: UHLQKQUPWAPTQB-UHFFFAOYSA-N
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Description

9-(p-Tolyloxy)acridine is a chemical compound belonging to the acridine family, characterized by its unique structure where a p-tolyloxy group is attached to the ninth position of the acridine ring. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Tolyloxy)acridine typically involves the reaction of acridine with p-tolyl alcohol in the presence of a suitable catalyst. One common method is the condensation reaction where acridine is reacted with p-tolyl alcohol under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 9-(p-Tolyloxy)acridine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 9-(p-Tolyloxy)acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-(p-Tolyloxy)acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of enzymes involved in DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of DNA, leading to the stabilization of the DNA-drug complex and subsequent inhibition of cellular processes . Additionally, the p-tolyloxy group enhances the compound’s binding affinity and specificity for certain DNA sequences .

Properties

CAS No.

51501-80-5

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

9-(4-methylphenoxy)acridine

InChI

InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3

InChI Key

UHLQKQUPWAPTQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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